

# PF-04217903: A Preclinical Overview of a Selective c-Met Kinase Inhibitor

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## Compound of Interest

Compound Name: PF-04217903

Cat. No.: B1663016

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**PF-04217903** is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase.[1][2][3][4][5] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the progression of numerous human cancers.[1][2][3][5] **PF-04217903** has demonstrated high selectivity, being over 1,000-fold more selective for c-Met than for a panel of more than 150 other kinases.[2][3][4][5] This high selectivity minimizes off-target effects, a desirable characteristic in targeted cancer therapy. Preclinical studies have shown that **PF-04217903** effectively inhibits c-Met phosphorylation and downstream signaling, leading to antitumor activity in both in vitro and in vivo models.[2][3][4][5] This document provides a comprehensive overview of the preclinical data for **PF-04217903**, including its in vitro and in vivo efficacy, and details of the experimental protocols used in these key studies.

## Data Presentation

### In Vitro Activity of PF-04217903

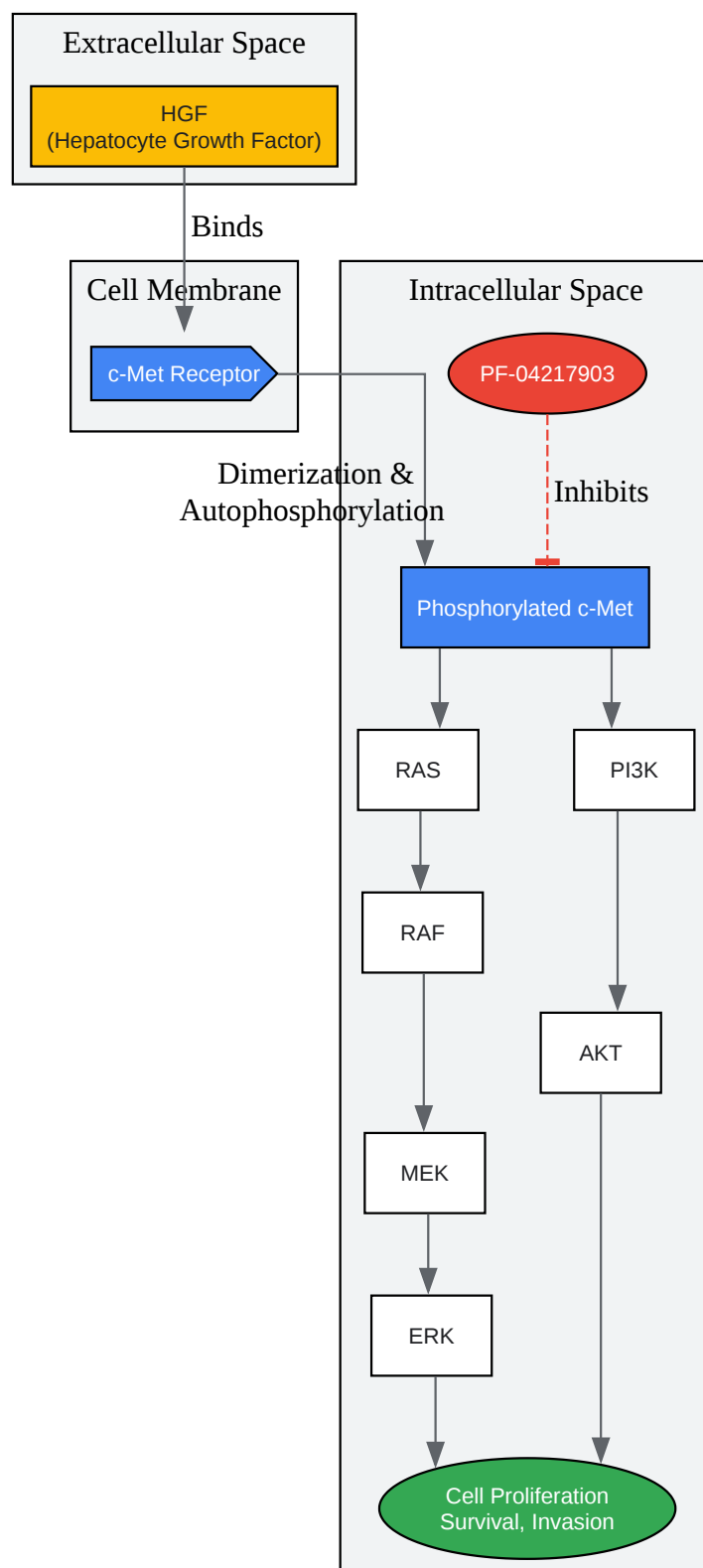
Assay Type	Cell Line/Target	IC50 (nmol/L)	Reference
Biochemical Kinase Assay	c-Met Kinase	4.5 (Ki)	[4]
c-Met Phosphorylation	HUVEC	4.6	[2][4]
GTL-16	7.3 (mean across cell lines)	[5]	
NCI-H1993	7.3 (mean across cell lines)	[5]	
HT29	7.3 (mean across cell lines)	[5]	
mIMCD3 (murine)	6.9	[5]	
MDCK (canine)	9.5	[5]	
Cell Proliferation	GTL-16 (MET amplified)	12	[2]
NCI-H1993 (MET amplified)	30	[2]	
General Tumor Cell Lines	5-16	[4]	
Apoptosis Induction	GTL-16	31	
HUVEC	7	[2]	
Cell Survival	HUVEC	12	
Matrigel Invasion	HUVEC	27	
NCI-H441	Not specified	[2]	

## In Vivo Antitumor Efficacy of PF-04217903 in Xenograft Models

Tumor Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
U87MG (Glioblastoma)	10 mg/kg	68%	[2]
30 mg/kg	84%	[2]	
HT29 (Colon)	50 mg/kg/day	40%	[2]
HT29 (with RON shRNA)	50 mg/kg/day	77% (enhanced efficacy)	[2][3][5]
Colo205 (Colon)	Not specified	44%	[2]
MDA-MB-231 (Breast)	Not specified	43%	[2]
H292 (NSCLC)	Not specified	39%	[2]
GTL-16 (Gastric)	Dose-dependent	Strong correlation with c-Met phosphorylation inhibition	[2]

## Signaling Pathway and Mechanism of Action

**PF-04217903** exerts its antitumor effects by selectively binding to the ATP-binding site of the c-Met receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cancer cell proliferation, survival, and invasion.



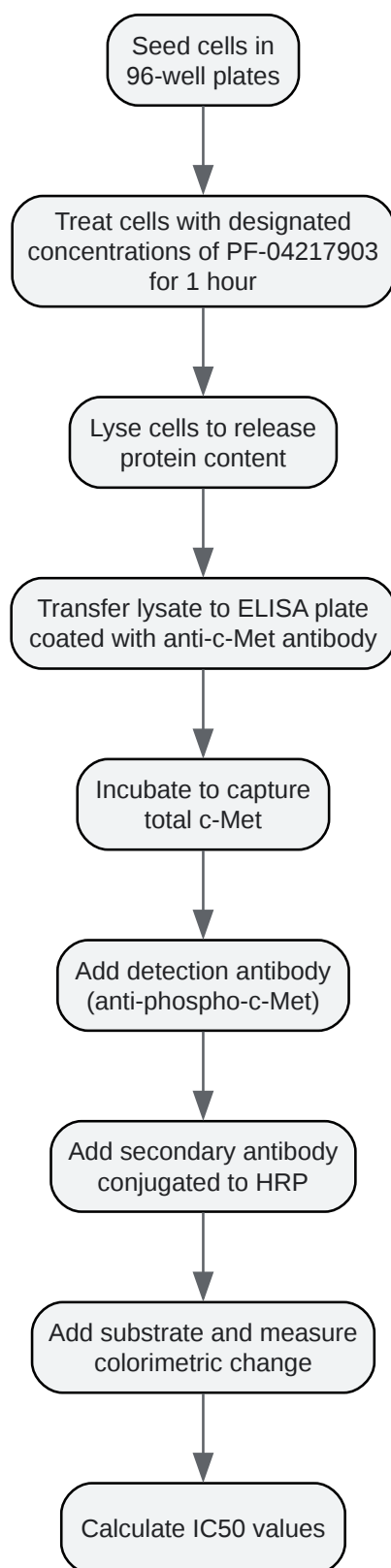
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Caption: c-Met signaling pathway and the inhibitory action of **PF-04217903**.

## Experimental Protocols

### Cellular Kinase Phosphorylation ELISA Assay

This assay quantifies the inhibition of c-Met phosphorylation in cells treated with **PF-04217903**.



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Caption: Workflow for the cellular kinase phosphorylation ELISA assay.

#### Methodology:

- Cell Seeding: Tumor cells (e.g., GTL-16, NCI-H1993, HT29) were seeded in 96-well plates and allowed to adhere overnight.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- Compound Treatment: Cells were treated with various concentrations of **PF-04217903** for 1 hour.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- Lysis: After treatment, the cells were lysed to release cellular proteins.
- ELISA: A capture ELISA was performed to determine the level of c-Met phosphorylation. The cell lysates were transferred to plates pre-coated with an antibody that captures total c-Met. A second antibody specific for the phosphorylated form of c-Met was then added, followed by a detection antibody. The signal, proportional to the amount of phosphorylated c-Met, was then measured.

## Cell Proliferation/Survival Assays

These assays determine the effect of **PF-04217903** on the growth and viability of cancer cells.

#### Methodology:

- Cell Seeding: Cells were seeded at a low density in 96-well plates.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- Compound Treatment: The cells were treated with designated concentrations of **PF-04217903**. For some cell lines, such as U87MG, SW620, and HT29, hepatocyte growth factor (HGF) was added to stimulate c-Met activity.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- Incubation: The plates were incubated for 72 hours.[\[6\]](#)[\[7\]](#)
- Viability Assessment: Cell viability was assessed using either an MTT or resazurin assay, which measure metabolic activity as an indicator of the number of living cells.[\[6\]](#)[\[7\]](#)

## Apoptosis Assay

This assay measures the induction of programmed cell death in response to **PF-04217903** treatment.

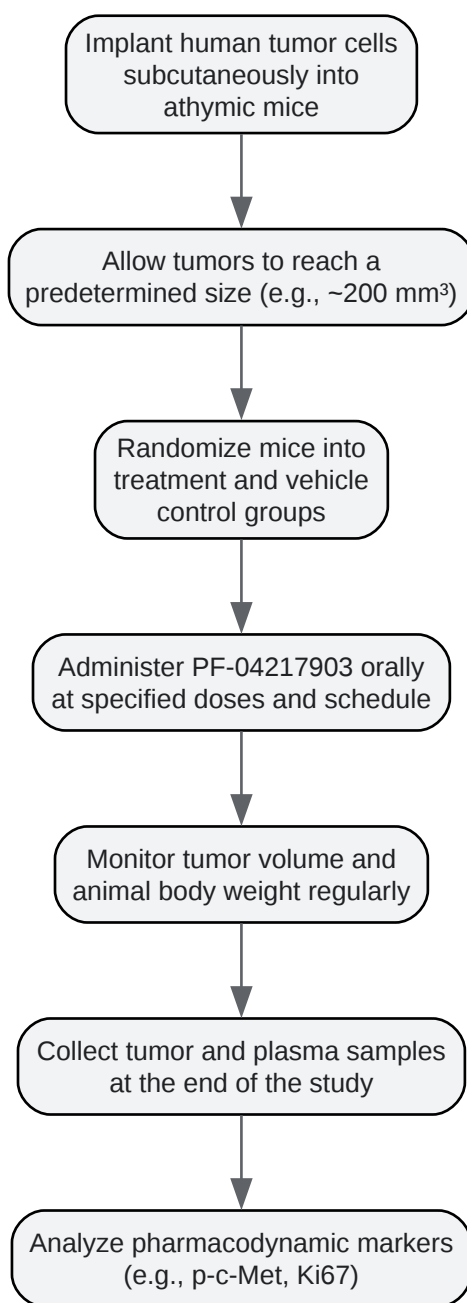
#### Methodology:

- Cell Treatment: GTL-16 cells were treated with **PF-04217903** for 24 hours in growth media (RPMI + 10% FBS).[\[6\]](#)[\[7\]](#)
- Apoptosis Detection: Cell apoptosis was detected using a single-stranded DNA (ssDNA) Apoptosis ELISA Kit. This assay quantifies the amount of ssDNA, a marker of apoptosis.[\[6\]](#)  
[\[7\]](#)

## In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of **PF-04217903** in a living organism.





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Caption: General workflow for in vivo tumor xenograft studies.

#### Methodology:

- Tumor Implantation: Athymic mice were implanted with human tumor cells (e.g., GTL-16, U87MG, HT29).[2]

- Treatment: Once tumors reached a volume of approximately 200 mm<sup>3</sup>, mice were treated orally with **PF-04217903** at various doses or with a vehicle control.[2][6]
- Efficacy Evaluation: Tumor volumes were measured throughout the study to determine the extent of tumor growth inhibition.[2]
- Pharmacodynamic Analysis: At the end of the study, tumor tissues were collected to assess the inhibition of c-Met phosphorylation and downstream signaling, as well as effects on cell proliferation (Ki67 staining) and apoptosis (cleaved caspase-3).[2][8]

## Conclusion

The preclinical data for **PF-04217903** strongly support its profile as a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. It demonstrates significant antitumor activity in a range of in vitro and in vivo cancer models, particularly those with MET amplification or an HGF/c-Met autocrine loop.[2][3][5] The clear correlation between c-Met inhibition and antitumor efficacy underscores the on-target activity of the compound.[2][3][4][5] Further investigations, including combination studies, may reveal additional therapeutic opportunities for **PF-04217903** in the treatment of c-Met-driven malignancies.[2][3][5]

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